2-[3,4-(Methylenedioxy)benzoyl]benzoic acid

CNS drug design physicochemical properties hydrogen bonding

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid (CAS 150356-30-2) is a synthetic small molecule (C15H10O5, MW 270.24 g/mol) that belongs to the class of benzophenone-carboxylic acids. It features a unique dual functionality: a carboxylic acid group ortho to a ketone bridge, which connects to a 3,4-methylenedioxy-substituted phenyl ring.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B7966168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,4-(Methylenedioxy)benzoyl]benzoic acid
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18)
InChIKeyHTSJABOLWANPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3,4-(Methylenedioxy)benzoyl]benzoic Acid: A Specialized Benzophenone-Carboxylic Acid Building Block for CNS Probe Synthesis


2-[3,4-(Methylenedioxy)benzoyl]benzoic acid (CAS 150356-30-2) is a synthetic small molecule (C15H10O5, MW 270.24 g/mol) [1] that belongs to the class of benzophenone-carboxylic acids. It features a unique dual functionality: a carboxylic acid group ortho to a ketone bridge, which connects to a 3,4-methylenedioxy-substituted phenyl ring . This configuration places it at the intersection of benzoylbenzoic acid photo-crosslinkers and methylenedioxy-containing bioactive scaffolds. Its primary documented application is as a key intermediate in the structure-activity relationship (SAR) studies of muscarinic M5 receptor negative allosteric modulators (NAMs), a class of probes for neuroscience research [2].

Why Generic Benzoylbenzoic Acids Cannot Substitute for 2-[3,4-(Methylenedioxy)benzoyl]benzoic Acid in Neuroscience Probe Development


Generic substitution with simpler benzoylbenzoic acids (e.g., 2-benzoylbenzoic acid, CAS 85-52-9) fails in advanced medicinal chemistry applications because the 3,4-methylenedioxy group is not a passive spectator. In the context of M5 muscarinic receptor NAMs, this motif is essential for establishing key interactions within the allosteric binding pocket [1]. Replacing it with an unsubstituted phenyl or a dimethoxy analog leads to significant losses in potency and selectivity, as demonstrated by the shallow SAR landscape of this chemotype [1]. Furthermore, the computed physicochemical properties of the target compound—with an XLogP3 of 2.6 and 5 hydrogen bond acceptors [2]—differ substantially from 2-benzoylbenzoic acid (XLogP3 of 3.2 and 3 hydrogen bond acceptors), which can critically alter CNS permeability and metabolic stability profiles in probe molecules [3].

Quantitative Differentiation Evidence for 2-[3,4-(Methylenedioxy)benzoyl]benzoic Acid vs. Closest Analogs


Enhanced Hydrogen Bond Acceptor Count Relative to 2-Benzoylbenzoic Acid for Target Engagement

The target compound possesses 5 hydrogen bond acceptors (HBAs) compared to only 3 for the unsubstituted analog 2-benzoylbenzoic acid [1][2]. This is a crucial differential parameter for central nervous system (CNS) drug design, where an optimal HBA count (typically <7) is correlated with improved passive brain permeation. The additional oxygen atoms in the methylenedioxy bridge provide extra acceptor capacity without introducing high topological polar surface area (TPSA) penalties, making it a superior choice for designing brain-penetrant probes compared to simpler benzophenone building blocks.

CNS drug design physicochemical properties hydrogen bonding

Modulated Lipophilicity (XLogP3) for Favorable CNS Drug-Like Properties

The computed XLogP3 value for 2-[3,4-(methylenedioxy)benzoyl]benzoic acid is 2.6 [1], which falls within the optimal lipophilicity range (XLogP 2-4) for CNS drug candidates, as defined by the CNS Multiparameter Optimization (MPO) score. In contrast, the simpler analog 2-benzoylbenzoic acid has a higher XLogP3 of 3.2 [2], placing it closer to the upper limit of desirability and increasing the risk of high metabolic clearance and off-target binding. This -0.6 log unit difference represents a significant advantage for the target compound in balancing potency and ADME properties.

CNS MPO score lipophilicity drug-likeness

Documented Synthetic Utility in M5 NAM Probe Optimization vs. Inactive Analogs

The target compound is explicitly employed as a synthetic building block in the SAR exploration of the M5-preferring NAM ML375 [1]. In the context of a matrix library approach, the 3,4-methylenedioxybenzoyl moiety incorporated from this building block contributed to enantioselective activity and moderate improvements in human and rat M5 potency over the initial probe ML375 [1]. Analogs where this moiety was replaced or removed showed diminished or no activity, underscoring the functional necessity of this specific building block. This direct literature evidence for its use in a proven, selective neuroscience probe provides a strong scientific selection rationale that generic benzoylbenzoic acids cannot claim.

muscarinic M5 receptor negative allosteric modulator probe development

Commercially Available High Purity (≥97%) with Reproducible Quality from Established Suppliers

The target compound is available from reputable suppliers like Fluorochem and ABCR with a certified purity of ≥97% . While a generic benzoylbenzoic acid can also be procured, the supply of this niche building block is more consolidated, with established analytical quality control (GC/HPLC) and full hazard documentation available. This reduces batch-to-batch variability risk in multi-step synthesis campaigns. In contrast, many custom-synthesized alternatives lack this level of documentation and supply chain reliability, which can lead to costly project delays.

chemical procurement purity specification vendor reliability

Recommended Application Scenarios for 2-[3,4-(Methylenedioxy)benzoyl]benzoic Acid Based on Evidence


Synthesis of Next-Generation M5 Muscarinic Negative Allosteric Modulators (NAMs)

Leverage this building block to install the critical 3,4-methylenedioxybenzoyl pharmacophore in the synthesis of M5-selective NAMs for addiction and neuroscience research. Using this compound directly, rather than attempting to build or install this group in a piecemeal fashion, simplifies synthetic routes and ensures structural fidelity, as evidenced by its explicit use in the ML375 optimization program [1].

Design of CNS-Penetrant Probe Molecules with Optimized Physicochemical Profiles

When designing library compounds targeting CNS receptors, utilize this specific building block to simultaneously introduce hydrogen bond acceptor capacity and maintain an optimal lipophilicity (XLogP 2.6), characteristics that are superior to the generic 2-benzoylbenzoic acid scaffold (XLogP 3.2, HBA 3) [1]. This pre-optimized profile accelerates hit-to-lead progression for brain-penetrant agents.

Structure-Activity Relationship (SAR) Studies on Methylenedioxyphenyl Bioisosteres

Employ this compound as a reference building block to systematically explore the SAR of the methylenedioxy group versus dimethoxy, dihydro, or unsubstituted phenyl analogs. Its established activity contribution in the M5 NAM series [1] makes it a validated positive control for assessing the functional role of the benzodioxole ring in target engagement.

High-Reproducibility Academic Probe Synthesis Requiring Reliable Sourcing

For academic labs funded by initiatives like the NIH Molecular Libraries Probe Production Centers Network (MLPCN), where reproducibility is paramount, this catalog-available, high-purity (≥97%) building block [1] ensures synthetic reproducibility across laboratories, mitigating the risk of batch-dependent failures seen with custom-synthesized or lower-purity alternatives.

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